molecular formula C15H16F3N5O2 B2842822 1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034539-39-2

1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2842822
CAS No.: 2034539-39-2
M. Wt: 355.321
InChI Key: XCVZCYGCEGDEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16F3N5O2 and its molecular weight is 355.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Modern synthesis techniques, such as microwave-assisted reactions, have been utilized for the efficient preparation of compounds structurally related to 1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide. These techniques offer higher yields in shorter times compared to conventional methods, demonstrating their importance in the synthesis of biologically active compounds (Youssef et al., 2012).

Chemical Transformations and Reactivity

Studies have explored various chemical transformations involving compounds with core structures similar to the subject compound, leading to the synthesis of new nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines. These findings indicate a wide range of potential chemical modifications and reactivity patterns that could be applied to the subject compound for the development of new materials or biological agents (Abdel-Megid et al., 2013).

Novel Synthetic Pathways

Innovative synthetic pathways have been reported, such as the sequential aza-Wittig/cycloaddition/ring-transformation reactions. These methods enable the formation of complex molecules from simpler precursors, suggesting potential pathways for synthesizing derivatives of the subject compound with enhanced or tailored properties (Okawa et al., 1997).

Photophysical Properties

Research on the photophysical properties of related compounds, including the study of UV and luminescence spectroscopy, has revealed insights into the structure-activity relationships. Such studies are essential for the design of new compounds for optoelectronic applications or as fluorescent probes (Shatsauskas et al., 2019).

Antimicrobial Activity

Some derivatives have been synthesized with a focus on their biological activities, including antimicrobial effects. The exploration of the antimicrobial properties of compounds structurally related to the subject compound highlights the potential for developing new antimicrobial agents (Abunada et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, enhancing their beneficial effects on blood glucose regulation .

Pharmacokinetics

The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Result of Action

The inhibition of DPP-IV by this compound leads to improved regulation of blood glucose levels . This can be beneficial in the management of type 2 diabetes, a condition characterized by high blood glucose levels due to insulin resistance or insufficient insulin production .

Properties

IUPAC Name

1-methyl-2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O2/c1-22-5-2-3-10(14(22)25)13(24)19-8-12-21-20-11-7-9(15(16,17)18)4-6-23(11)12/h2-3,5,9H,4,6-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZCYGCEGDEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.